molecular formula C9H18N4 B2653979 5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine CAS No. 1856068-40-0

5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No. B2653979
CAS RN: 1856068-40-0
M. Wt: 182.271
InChI Key: HJZFLAKFROCTQD-UHFFFAOYSA-N
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Description

5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine, also known as DMMPA, is a chemical compound that has been widely studied for its potential applications in scientific research. DMMPA is a pyrazole derivative with a molecular weight of 204.3 g/mol and a chemical formula of C11H20N4.

Mechanism of Action

5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine acts as a selective agonist for the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum. Activation of the sigma-1 receptor by 5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine leads to the modulation of various signaling pathways, including calcium signaling, protein kinase C activation, and nitric oxide production. These signaling pathways are involved in the regulation of various physiological processes, including neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and modulation of gene expression. 5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine has also been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine as a research tool is its high selectivity for the sigma-1 receptor, which allows for the specific modulation of this receptor without affecting other signaling pathways. However, one of the limitations of 5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine is its relatively low potency compared to other sigma-1 receptor agonists, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine. One area of interest is the development of more potent and selective sigma-1 receptor agonists based on the structure of 5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine. Another area of interest is the investigation of the therapeutic potential of 5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine and other sigma-1 receptor agonists for various neurological disorders, including Alzheimer's disease, depression, and chronic pain. Finally, further research is needed to fully elucidate the mechanism of action of 5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine and its effects on various signaling pathways and physiological processes.

Synthesis Methods

5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine can be synthesized using a multi-step process that involves the reaction of diethylamine with 1-methyl-3-nitro-1H-pyrazole, followed by reduction of the resulting nitro compound using palladium on carbon and hydrogen gas. The final product is obtained by treating the resulting amine with acetic anhydride.

Scientific Research Applications

5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine has been used in a variety of scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. One of the main applications of 5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine is as a ligand for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. 5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine has also been studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease and depression.

properties

IUPAC Name

5-(diethylaminomethyl)-1-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-4-13(5-2)7-8-6-9(10)11-12(8)3/h6H,4-5,7H2,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZFLAKFROCTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-3-amine

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